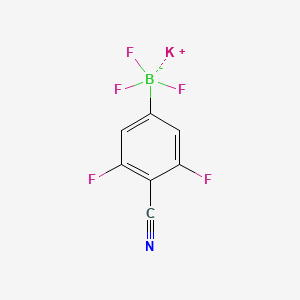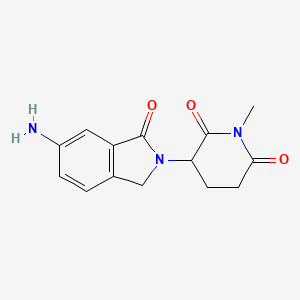
3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione involves several steps. One common synthetic route includes the reaction of 6-amino-1-oxo-2,3-dihydro-1H-isoindole with 1-methylpiperidine-2,6-dione under specific reaction conditions . The reaction typically requires a solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione can be compared with other similar compounds, such as:
Lenalidomide: A derivative with similar structural features, used in the treatment of multiple myeloma and other cancers.
Thalidomide: Another structurally related compound with historical significance in medicine, known for its immunomodulatory properties.
Pomalidomide: A compound with similar pharmacological activities, used in the treatment of relapsed and refractory multiple myeloma.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-(5-amino-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H15N3O3/c1-16-12(18)5-4-11(14(16)20)17-7-8-2-3-9(15)6-10(8)13(17)19/h2-3,6,11H,4-5,7,15H2,1H3 |
InChI Key |
CAZZZPLILVNKBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)
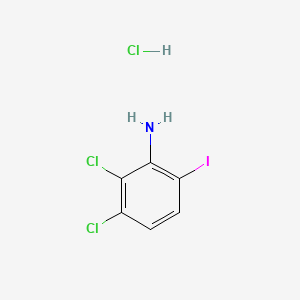
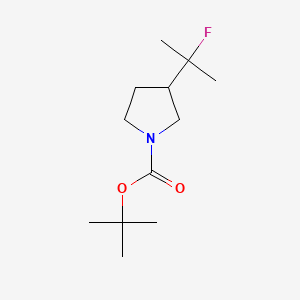

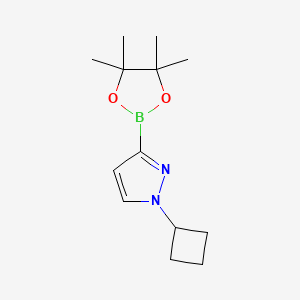
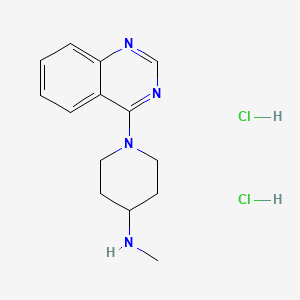
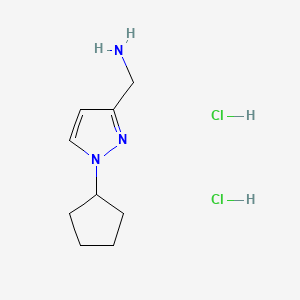
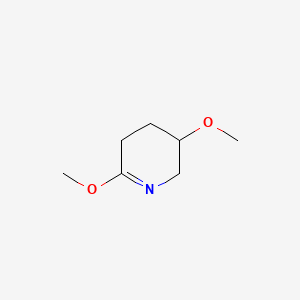
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
